molecular formula C17H23BrN2O3 B8535653 Tert-butyl 4-[(2-bromophenyl)carbamoyl]piperidine-1-carboxylate

Tert-butyl 4-[(2-bromophenyl)carbamoyl]piperidine-1-carboxylate

Cat. No.: B8535653
M. Wt: 383.3 g/mol
InChI Key: ATFXJYSRCSTQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(2-bromophenyl)carbamoyl]piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H23BrN2O3 and its molecular weight is 383.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H23BrN2O3

Molecular Weight

383.3 g/mol

IUPAC Name

tert-butyl 4-[(2-bromophenyl)carbamoyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-12(9-11-20)15(21)19-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H,19,21)

InChI Key

ATFXJYSRCSTQQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Piperidine-1,4-dicarboxylic acid mono-tert-butyl ester (10.0 g, 43.61 mmol) was dissolved in dry methylene chloride (62 mL) and dry pyridine (9.0 mL). To the reaction mixture was then added thionyl chloride (6.23 g, 52.34 mmol) under nitrogen atmosphere and the reaction mixture was stirred at room temperature for 30 minutes. To the reaction mixture was then added successively, under nitrogen atmosphere, 2-bromo-aniline (8.25 g, 47.98 mmol), dry triethylamine (15.45 g, 0.152 mol), dry methylene chloride (76 mL), 4-(dimethylamino)pyridine (0.53 g, 4.36 mmol) and the reaction mixture was stirred at room temperature for 24 hours. The reaction mixture was then partitioned with aqueous 2N HCl and tert-butyl methyl ether. The organic layer was washed with aqueous 2N HCl, aqueous NaHCO3, brine, dried with Na2SO4, filtered and the solvent evaporated in vacuo to yield a crude oil. The crude oil was recrystallized from ethyl acetate to yield the title compound as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step Two
Quantity
8.25 g
Type
reactant
Reaction Step Three
Quantity
15.45 g
Type
reactant
Reaction Step Three
Quantity
0.53 g
Type
catalyst
Reaction Step Three
Quantity
76 mL
Type
solvent
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.